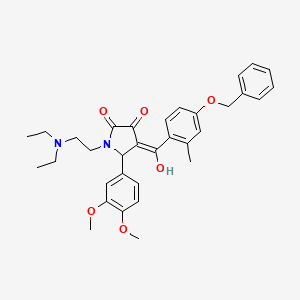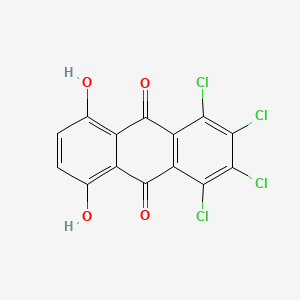
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core substituted with a trimethoxyphenyl group and two hydroxyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.
Introduction of the Trimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the trimethoxyphenyl group onto the isoquinoline core.
Hydroxylation: The final step involves the selective hydroxylation of the isoquinoline ring to introduce the two hydroxyl groups at the 6 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the isoquinoline core.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehydroxylated isoquinolines or modified isoquinoline cores.
Substitution Products: Phenyl derivatives with various functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology and oncology.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The trimethoxyphenyl group and hydroxyl groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
1-(2,3,4-Trimethoxyphenyl)-2-aminoethanol: Similar structure but with an aminoethanol group instead of the isoquinoline core.
2,3,4-Trimethoxyphenethylamine: A simpler structure with a phenethylamine core.
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups present in the target compound.
Uniqueness: 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride is unique due to its combination of a tetrahydroisoquinoline core with a trimethoxyphenyl group and two hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C18H22ClNO5 |
|---|---|
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
1-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-22-15-5-4-11(17(23-2)18(15)24-3)16-12-9-14(21)13(20)8-10(12)6-7-19-16;/h4-5,8-9,16,19-21H,6-7H2,1-3H3;1H |
Clé InChI |
DSTXFLZQSSWZQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C2C3=CC(=C(C=C3CCN2)O)O)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-](/img/structure/B12004199.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)




![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)



![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)

